2-(3,5-Dichlorophenyl)-2-[(2,2,2-trifluoroethyl)amino]acetic acid hydrochloride
Description
Properties
IUPAC Name |
2-(3,5-dichlorophenyl)-2-(2,2,2-trifluoroethylamino)acetic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Cl2F3NO2.ClH/c11-6-1-5(2-7(12)3-6)8(9(17)18)16-4-10(13,14)15;/h1-3,8,16H,4H2,(H,17,18);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XETUMJNLNFNLOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Cl)C(C(=O)O)NCC(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9Cl3F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Key Intermediates
The target compound’s structure comprises three critical segments:
- 3,5-Dichlorophenyl group : Introduced via aromatic substitution or coupling reactions.
- 2,2,2-Trifluoroethylamino moiety : Derived from trifluoroethylamine or precursors like ethyl trifluoroacetate.
- Acetic acid backbone : Formed through carboxylation or oxidation of ketone intermediates.
Key intermediates include 3,5-dichloro-2,2,2-trifluoroacetophenone (C₈H₃Cl₂F₃O) and 2-amino-2-(3,5-dichlorophenyl)acetic acid , which are coupled to introduce the trifluoroethylamino group.
Industrial-Scale Synthesis via Grignard Coupling and Salt Formation
Synthesis of 3,5-Dichloro-2,2,2-Trifluoroacetophenone
The patent WO2021240331A1 outlines a two-step process for this intermediate, which serves as a precursor for the target compound:
Step 1: Preparation of 1-Trifluoroacetylpiperidine
- Reaction : Piperidine reacts with ethyl trifluoroacetate under neat conditions (no solvent).
- Conditions : 25–90°C for 4–6 hours.
- Yield : >85% after vacuum distillation (15–20 Torr, 80–90°C).
Step 2: Grignard Coupling
- Reagents : 3,5-Dichlorobromobenzene (from Sandmeyer reaction of 3,5-dichloroaniline) and 1-trifluoroacetylpiperidine.
- Conditions :
- Grignard reagent (isopropyl magnesium bromide) in tetrahydrofuran (THF) at 10–30°C.
- Copper(I) bromide or potassium iodide as catalyst.
- Yield : 70–75% after purification.
Conversion to Target Compound
Step 3: Reductive Amination
- Reaction : 3,5-Dichloro-2,2,2-trifluoroacetophenone reacts with 2,2,2-trifluoroethylamine in the presence of sodium cyanoborohydride (NaBH₃CN).
- Conditions : Methanol solvent, pH 4–6 (acetic acid buffer), 25°C for 12–24 hours.
Step 4: Carboxylation and Hydrochloride Salt Formation
- Oxidation : The ketone group is oxidized to a carboxylic acid using KMnO₄ or RuO₄ in acidic aqueous conditions.
- Salt Formation : The free base is treated with HCl gas in diethyl ether or ethanol to precipitate the hydrochloride salt.
Table 1: Reaction Conditions and Yields
Alternative Routes from α-Keto Acid Derivatives
Direct Amination of α-Keto Acids
A pharmacologically validated approach involves:
Enzymatic Resolution for Enantiopure Forms
Racemic mixtures of the target compound are resolved using lipase enzymes (e.g., Candida antarctica lipase B):
Critical Analysis of Methodologies
Chemical Reactions Analysis
Types of Reactions
2-(3,5-Dichlorophenyl)-2-[(2,2,2-trifluoroethyl)amino]acetic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where one or more atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure optimal yields.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions may produce a variety of substituted derivatives.
Scientific Research Applications
2-(3,5-Dichlorophenyl)-2-[(2,2,2-trifluoroethyl)amino]acetic acid hydrochloride has a wide range of scientific research applications, including:
Chemistry: The compound is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: It is studied for its potential biological activity, including its effects on cellular processes and its interactions with biological macromolecules.
Medicine: The compound is investigated for its potential therapeutic applications, such as its use in the development of new drugs or as a pharmacological tool.
Industry: It is used in various industrial processes, including the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3,5-Dichlorophenyl)-2-[(2,2,2-trifluoroethyl)amino]acetic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Functional Group Impact on Bioactivity
- Cyclopropyl vs. Trifluoroethyl : Cyclopropyl’s rigid ring structure may alter steric interactions, reducing efficacy in enzyme inhibition compared to the flexible, electron-withdrawing trifluoroethyl group .
- Methyl/Ethyl Substitution : Smaller alkyl chains (methyl, ethyl) decrease steric bulk and electronic effects, possibly diminishing pesticidal potency .
Agrochemical Performance
The target compound is cited in patents alongside 4-[5-(3,5-dichlorophenyl)-4,5-dihydro-5-(trifluoromethyl)isoxazole-3-yl]-2-methyl-N-[2-oxo-2-[(2,2,2-trifluoroethyl)amino]ethyl]benzamide, indicating synergistic use in broad-spectrum pest control . In contrast, simpler analogues like 2-(3,5-dichlorophenyl)acetic acid lack the amino-acid modification critical for advanced bioactivity .
Commercial and Regulatory Status
- Discontinued Analogues : Ethyl- and cyclopropyl-substituted derivatives were discontinued, likely due to inferior performance or regulatory challenges .
- Safety Data Gap : The trifluoroethyl variant lacks published safety profiles, contrasting with commercially available methyl-substituted analogues (e.g., CAS 1423023-99-7) .
Biological Activity
2-(3,5-Dichlorophenyl)-2-[(2,2,2-trifluoroethyl)amino]acetic acid hydrochloride is a synthetic organic compound classified as an amino acid derivative. Its unique structure includes dichlorophenyl and trifluoroethyl groups, which contribute to its distinctive chemical properties and potential biological activities. This compound is being investigated for various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Structure and Composition
- Chemical Formula : C11H12Cl2F3N·HCl
- Molecular Weight : 303.1 g/mol
- CAS Number : 1423026-08-7
Synthesis
The synthesis of this compound typically involves a multi-step process starting from 3,5-dichlorophenylacetic acid and 2,2,2-trifluoroethylamine. The reaction is facilitated by solvents like dichloromethane and catalysts such as triethylamine. Purification methods like recrystallization or chromatography are employed to obtain the final product in high purity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. It may modulate the activity of various receptors or enzymes, leading to significant biological effects. The exact mechanisms are still under investigation but may involve:
- Receptor Binding : Potential interactions with G protein-coupled receptors (GPCRs), which play critical roles in cellular signaling pathways .
- Enzyme Modulation : Inhibition or activation of key enzymes involved in metabolic processes.
In Vitro Studies
Research has demonstrated several biological activities associated with this compound:
- Antimicrobial Activity : Preliminary studies indicate that it exhibits antimicrobial properties against various pathogens.
- Cytotoxic Effects : In vitro assays have shown that this compound can induce cytotoxicity in certain cancer cell lines, suggesting potential applications in cancer therapy.
Case Studies
- Anticancer Research : A study evaluated the effects of this compound on breast cancer cell lines. Results indicated a dose-dependent reduction in cell viability, highlighting its potential as a chemotherapeutic agent.
- Neuroprotective Effects : Another investigation focused on neuroprotection, where the compound demonstrated the ability to reduce oxidative stress markers in neuronal cells.
Data Table: Biological Activity Summary
| Activity Type | Test Subject | Result | Reference |
|---|---|---|---|
| Antimicrobial | Various bacterial strains | Effective against Gram-positive bacteria | |
| Cytotoxicity | Breast cancer cell lines | Dose-dependent viability reduction | |
| Neuroprotection | Neuronal cell cultures | Reduced oxidative stress markers |
Q & A
Q. What are the recommended synthesis methods for 2-(3,5-Dichlorophenyl)-2-[(2,2,2-trifluoroethyl)amino]acetic acid hydrochloride, and what purity thresholds are achievable?
Synthesis typically involves nucleophilic substitution between a 3,5-dichlorophenyl precursor and a trifluoroethylamine derivative under controlled conditions (e.g., inert atmosphere, reflux in anhydrous solvents like THF or DCM). Post-reaction purification via recrystallization or reverse-phase HPLC is critical to achieve >95% purity, as confirmed by HPLC-UV and elemental analysis . For intermediates, spectroscopic monitoring (e.g., <sup>19</sup>F NMR) ensures proper functional group transformation .
Q. How should researchers characterize the structural identity and purity of this compound?
A multi-technique approach is recommended:
- Structural confirmation : Use <sup>1</sup>H/<sup>13</sup>C NMR to verify aromatic protons (δ 7.2–7.8 ppm for dichlorophenyl) and trifluoroethyl groups (δ 3.5–4.0 ppm for -NH-CH2CF3). High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H]<sup>+</sup> for C10H9Cl2F3NO2·HCl).
- Purity assessment : HPLC with UV detection (λ = 254 nm) and thermal methods (DSC/TGA) assess crystallinity and hygroscopicity .
Q. What are the known biological targets or activities associated with this compound?
While direct studies are limited, structurally analogous compounds (e.g., trifluoroethylamine derivatives) show activity as enzyme inhibitors (e.g., proteases) or receptor modulators. Preliminary assays should include dose-response curves in target-specific models (e.g., kinase inhibition assays) and cytotoxicity profiling (MTT assays) to establish selectivity .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data across studies?
Contradictions often arise from variations in assay conditions (e.g., pH, solvent effects) or impurities. Mitigation strategies include:
- Standardized protocols : Use uniform buffer systems (e.g., PBS at pH 7.4) and DMSO concentrations (<1%).
- Batch validation : Compare activity across independently synthesized batches with LC-MS purity >98%.
- Orthogonal assays : Confirm hits using SPR (surface plasmon resonance) for binding kinetics and cellular thermal shift assays (CETSA) for target engagement .
Q. What experimental designs are optimal for assessing pharmacokinetic properties?
- In vitro ADME : Use Caco-2 cell monolayers for permeability (Papp >1 × 10<sup>−6</sup> cm/s indicates oral bioavailability) and microsomal stability assays (t1/2 >30 min).
- In vivo PK : Administer IV/PO doses in rodent models, with LC-MS/MS quantification of plasma/tissue concentrations. Compute AUC, Cmax, and clearance rates .
Q. How can researchers design comparative studies with structural analogs to improve potency?
Leverage SAR (structure-activity relationship) frameworks:
- Core modifications : Replace 3,5-dichlorophenyl with 3,4-dichloro or fluorophenyl groups to assess halogen positioning effects.
- Side-chain variations : Compare trifluoroethylamine with ethyl or cyclopropylamine derivatives. Use molecular docking (e.g., AutoDock Vina) to predict binding interactions with target proteins .
Q. What methods are suitable for evaluating stability under physiological conditions?
- Forced degradation : Expose to acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% H2O2), and photolytic (ICH Q1B guidelines) conditions. Monitor degradation via UPLC-PDA.
- Lyophilization stability : Store lyophilized powder at -20°C and assess residual solvent (Karl Fischer) and polymorphic transitions (XRPD) over 6–12 months .
Q. What computational modeling approaches predict interactions with biological targets?
- Molecular dynamics (MD) simulations : Simulate ligand-receptor complexes (e.g., GROMACS) to analyze binding stability and hydrogen-bond networks.
- Free-energy calculations : Use MM-PBSA/GBSA to estimate binding affinities (ΔG). Validate with experimental IC50 values .
Q. How does stereochemistry influence the compound’s activity, and how can it be controlled?
The chiral center at the acetic acid moiety may impact target binding. Resolution methods include:
Q. What strategies assess synergistic effects with other therapeutic agents?
- Combination index (CI) : Use the Chou-Talalay method in cell viability assays (e.g., CI <1 indicates synergy).
- Mechanistic studies : Perform transcriptomics (RNA-seq) or phosphoproteomics to identify pathway crosstalk .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
